

Chemical structure and IUPAC name of Methyl 12-oxooctadecanoate.

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Compound of Interest

Compound Name: Methyl 12-oxooctadecanoate

Cat. No.: B018448

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An In-depth Technical Guide to Methyl 12oxooctadecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 12-oxooctadecanoate, also known as methyl 12-ketostearate, is a long-chain fatty acid methyl ester. Its structure consists of an eighteen-carbon backbone with a ketone group at the twelfth carbon and a methyl ester at the carboxyl end. This compound and similar keto-fatty acids are of interest to researchers in various fields, including organic synthesis, lipidomics, and the study of cellular processes. This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and experimental protocols related to **Methyl 12-oxooctadecanoate**.

Chemical Structure and IUPAC Name

The chemical structure of **Methyl 12-oxooctadecanoate** is characterized by a saturated 18-carbon chain. A carbonyl group (C=O) is located at the C-12 position, and the carboxylic acid at the C-1 position is esterified with a methyl group.

IUPAC Name: methyl 12-oxooctadecanoate[1]



Synonyms: Methyl 12-ketostearate, Methyl 12-oxostearate, 12-Oxooctadecanoic acid methyl ester[2][3]

Chemical Formula: C19H36O3[2]

CAS Number: 2380-27-0[2]

Structural Representations:

Linear Formula: CH₃(CH₂)₅CO(CH₂)₁₀CO₂CH₃

• SMILES: CCCCCC(=0)CCCCCCCCC(=0)OC[1]

• InChl: InChl=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h3-17H2,1-2H3[1]

InChlKey: XVSPEBNRFAFNAV-UHFFFAOYSA-N

Physicochemical Data

A summary of the key physicochemical properties of **Methyl 12-oxooctadecanoate** is presented in the table below for easy reference and comparison.

Property	Value	References
Molecular Weight	312.49 g/mol	[1][2]
Appearance	White to off-white solid	
Melting Point	46-48 °C	[3]
Boiling Point	178-180 °C at 0.8 mmHg	[3]
Solubility	Soluble in ethanol, DMSO, and dimethyl formamide (approx. 50 mg/ml). Insoluble in water.	[4]
Storage	Store at -20°C for long-term stability.	[4]



Experimental Protocols Synthesis of Methyl 12-oxooctadecanoate

A common method for the synthesis of **Methyl 12-oxooctadecanoate** is through the oxidation of its corresponding hydroxy fatty acid ester, Methyl 12-hydroxyoctadecanoate.

- 1. Preparation of the Precursor: Methyl 12-hydroxyoctadecanoate[5]
- Materials: 12-Hydroxystearic acid, 10% methanolic hydrochloric acid solution, chloroform,
 1% aqueous sodium hydrogen carbonate solution, water, anhydrous sodium sulfate.
- Procedure:
 - Dissolve 2 grams of 12-hydroxystearic acid in a 10% methanolic hydrochloric acid solution.
 - Stir the mixture at room temperature for 2 hours.
 - Concentrate the mixture and partition it between chloroform and water.
 - Wash the chloroform layer with a 1% aqueous sodium hydrogen carbonate solution and then with water.
 - Dry the chloroform layer with anhydrous sodium sulfate and concentrate to yield Methyl 12-hydroxyoctadecanoate.
- 2. Oxidation to **Methyl 12-oxooctadecanoate**[5]
- Materials: Methyl 12-hydroxyoctadecanoate, methylene chloride, Celite, pyridinium chlorochromate (PCC), silica gel, n-hexane, ethyl acetate.
- Procedure:
 - Dissolve 2.0 grams of the Methyl 12-hydroxyoctadecanoate in 50 ml of methylene chloride.
 - Add 4 grams of Celite and 6 grams of pyridinium chlorochromate to the solution.



- Stir the mixture at room temperature for 24 hours.
- Filter the mixture to remove the precipitates.
- Add 10 grams of silica gel to the filtrate and concentrate.
- Elute the product from the silica gel using a mixture of n-hexane and ethyl acetate (5:1) to obtain Methyl 12-oxooctadecanoate.

Alternative Oxidation Method: Jones Oxidation

The Jones oxidation is another effective method for oxidizing secondary alcohols to ketones.[6] [7] While a specific protocol for Methyl 12-hydroxyoctadecanoate is not detailed in the search results, a general procedure can be adapted. The Jones reagent is prepared by dissolving chromium trioxide in aqueous sulfuric acid.[7] This acidic mixture is then added to an acetone solution of the alcohol. The reaction is typically rapid and exothermic.

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the analysis of fatty acid methyl esters (FAMEs), including **Methyl 12-oxooctadecanoate**.

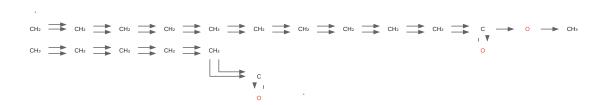
- Sample Preparation: The synthesized and purified Methyl 12-oxooctadecanoate can be dissolved in an appropriate solvent like hexane or chloroform for GC-MS analysis.
- Gas Chromatography (GC):
 - A capillary column with a polar stationary phase, such as those with polyethylene glycol or biscyanopropyl phases, is typically used for the separation of FAMEs.[8]
 - The oven temperature program is optimized to achieve good separation of the components in the sample.
- Mass Spectrometry (MS):
 - Following separation by GC, the compound is introduced into the mass spectrometer.



- Electron impact (EI) is a common ionization method for FAMEs.
- The fragmentation pattern of long-chain ketones is often characterized by α-cleavage.[9]
 The mass spectrum will show characteristic fragments that can be used to confirm the structure of Methyl 12-oxooctadecanoate.

Visualization

Chemical Structure of Methyl 12-oxooctadecanoate



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Caption: 2D chemical structure of **Methyl 12-oxooctadecanoate**.

This technical guide provides a foundational understanding of **Methyl 12-oxooctadecanoate** for professionals in research and drug development. The provided data and protocols are intended to facilitate further investigation and application of this compound in various scientific endeavors.

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